molecular formula C7H8ClN3 B13504985 4-(1-Chlorocyclopropyl)pyrimidin-2-amine

4-(1-Chlorocyclopropyl)pyrimidin-2-amine

Cat. No.: B13504985
M. Wt: 169.61 g/mol
InChI Key: FVPAAVGJNBSYSR-UHFFFAOYSA-N
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Description

4-(1-Chlorocyclopropyl)pyrimidin-2-amine is a chemical compound with the molecular formula C7H8ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Chlorocyclopropyl)pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-chlorocyclopropylamine with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(1-Chlorocyclopropyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Chlorocyclopropyl)pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1-Chlorocyclopropyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

IUPAC Name

4-(1-chlorocyclopropyl)pyrimidin-2-amine

InChI

InChI=1S/C7H8ClN3/c8-7(2-3-7)5-1-4-10-6(9)11-5/h1,4H,2-3H2,(H2,9,10,11)

InChI Key

FVPAAVGJNBSYSR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC(=NC=C2)N)Cl

Origin of Product

United States

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